molecular formula C17H16FN5O3S B3015451 N-(3-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852168-10-6

N-(3-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No.: B3015451
CAS No.: 852168-10-6
M. Wt: 389.41
InChI Key: HKKUTSGCGAPOHP-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H16FN5O3S and its molecular weight is 389.41. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Insight and Antiviral Activity

A study by S. Mary et al. focused on the synthesis and characterization of a molecule structurally similar to the one of interest, highlighting its potential as an antiviral agent against COVID-19. Through quantum chemical insights, including equilibrium geometry and natural bond orbital calculations, the research provided a detailed analysis of its molecular structure and interactions. The study also explored the molecule's drug-likeness based on Lipinski's rule, as well as its pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity. Notably, molecular docking studies indicated significant antiviral potency against SARS-CoV-2 protein, suggesting potential for further development as an antiviral drug.

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

Research by A. Gangjee et al. described the synthesis of analogues with a similar pyrimidinyl sulfanyl motif, demonstrating potent dual inhibitory activity on thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the folate pathway, which is essential for DNA synthesis and repair. The compounds exhibited significant potency, with implications for the treatment of various cancers and the potential for development into therapeutic agents.

Radiolabeled Compounds for Imaging

A study focused on the synthesis and biological evaluation of fluorine-18 and iodine-123 radiolabeled compounds related to the chemical structure , aimed at developing new imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) (C. Fookes et al.). These compounds were evaluated for their affinity and selectivity towards specific receptors, showcasing the versatility of this chemical scaffold in the design of diagnostic tools for neurodegenerative diseases and cancer.

Metabolism Studies

The metabolism of a structurally similar compound, focusing on its biotransformation in humans, was explored by D. Sweeny et al.. This research highlighted the contribution of both hepatic and gut bacterial processes to the overall metabolism of the drug, providing valuable insights into its pharmacokinetics and the role of microbiota in drug metabolism.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3S/c1-9-19-14-13(16(25)23(3)17(26)22(14)2)15(20-9)27-8-12(24)21-11-6-4-5-10(18)7-11/h4-7H,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKUTSGCGAPOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)NC3=CC(=CC=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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